molecular formula C6H4FN3 B2908482 6-Fluoropyrazolo[1,5-A]pyrimidine CAS No. 1036762-34-1

6-Fluoropyrazolo[1,5-A]pyrimidine

Cat. No.: B2908482
CAS No.: 1036762-34-1
M. Wt: 137.117
InChI Key: BJAALDAUFFOUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoropyrazolo[1,5-a]pyrimidine is a fluorinated derivative of a privileged pyrazolo[1,5-a]pyrimidine scaffold, a fused, planar N-heterocyclic system of significant interest in pharmaceutical and material science research . This compound serves as a versatile building block for the discovery and development of novel bioactive molecules and functional materials. In medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core is a recognized pharmacophore found in commercial drugs and investigational compounds targeting a range of diseases . Researchers have developed pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of various enzymes and protein targets. These include phosphoinositide 3-kinase δ (PI3Kδ) for respiratory diseases, cyclin-dependent kinases (CDKs) for oncology, and viral targets, demonstrating the scaffold's broad utility in drug discovery . The incorporation of a fluorine atom at the 6-position is a strategic modification frequently employed to modulate a compound's electronic properties, metabolic stability, and binding affinity. Beyond therapeutic applications, pyrazolo[1,5-a]pyrimidines have emerged as promising fluorophores for optoelectronics and chemosensing . Their photophysical properties, such as absorption and emission characteristics, can be tuned through structural modifications, making them suitable for developing solid-state emitters, biological probes, and components for organic light-emitting devices (OLEDs) . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-fluoropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAALDAUFFOUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036762-34-1
Record name 6-fluoropyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

6-Fluoropyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-A]pyrimidines .

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-A]pyrimidine core has been extensively studied for its anticancer properties. Various derivatives, including 6-fluoropyrazolo[1,5-A]pyrimidine, have shown promising results against several cancer cell lines.

  • Synthesis and Screening : Recent studies synthesized a library of triazole-linked glycohybrids based on this compound. These compounds were evaluated for their anticancer activity against human breast cancer cell lines (MCF-7, MDA-MB-231, and MDA-MB-453). Notably, some derivatives exhibited significant growth inhibition, indicating their potential as anticancer agents .
  • Mechanism of Action : The mechanism by which pyrazolo[1,5-A]pyrimidines exert their anticancer effects often involves the inhibition of cyclin-dependent kinases (CDKs). For instance, a derivative identified as BS-194 was shown to selectively inhibit multiple CDKs with low nanomolar IC50 values . This inhibition disrupts cell cycle progression in cancer cells.

Enzymatic Inhibition

Beyond their anticancer properties, pyrazolo[1,5-A]pyrimidines are recognized for their ability to inhibit various enzymes:

  • Kinase Inhibition : The scaffold has been explored for developing inhibitors targeting specific kinases. The interaction of the pyrazolo[1,5-A]pyrimidine core with the ATP binding site of kinases allows for selective inhibition. This selectivity can be tailored through modifications at various positions on the molecule .
  • CDK Activity : The derivatives have shown efficacy in blocking CDK activity, which is crucial for regulating cell division and proliferation. This makes them valuable candidates for further development as therapeutic agents against proliferative diseases .

Imaging Techniques

This compound derivatives have also been investigated as potential imaging agents:

  • Positron Emission Tomography (PET) : Novel derivatives labeled with fluorine-18 have been developed for use in PET imaging. These compounds aim to improve tumor imaging by providing better specificity and sensitivity compared to traditional imaging agents like fluorodeoxyglucose (FDG) . The structural resemblance to purines enhances their uptake in tumor tissues.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Target Effect References
AnticancerVarious cancer cell linesGrowth inhibition
Kinase InhibitionCyclin-dependent kinasesSelective inhibition
ImagingTumor tissuesEnhanced specificity in PET imaging

Case Study 1: Anticancer Efficacy

A study published in Scientific Reports demonstrated that synthesized glycohybrids based on this compound exhibited varying degrees of anticancer activity against MCF-7 and MDA-MB-231 cell lines. The most promising compounds showed over 70% growth inhibition compared to control treatments .

Case Study 2: Enzymatic Activity

Research highlighted the development of selective CDK inhibitors derived from pyrazolo[1,5-A]pyrimidines. These inhibitors were able to effectively block cell cycle progression in vitro and showed potential for further development into therapeutic agents targeting specific cancers .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Trifluoromethyl: The 6-fluoro substituent optimizes kinase binding via electronic effects, while 7-trifluoromethyl analogs (e.g., 6k/6l) achieve nanomolar potency against Pim-1 due to enhanced hydrophobic interactions .
  • Positional Sensitivity : Fluorine at the phenyl ring (e.g., 6p) shows moderate activity, whereas fluorine directly on the pyrimidine core (6-position) likely improves target engagement .

Key Observations :

  • Fluorination at the 6-position is efficient but requires precise conditions to avoid side reactions .
  • Trifluoromethylated derivatives (e.g., 6k/6l) face synthetic hurdles due to the bulkiness of the CF₃ group .

Key Observations :

  • The 6-fluoro derivative’s selectivity for EGFR makes it suitable for tumors dependent on EGFR signaling .
  • CF₃-substituted compounds exhibit dual kinase inhibition (Pim-1/FLT-3) but with reduced selectivity over BMP receptors .

Biological Activity

6-Fluoropyrazolo[1,5-A]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an anticancer agent and enzyme inhibitor. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

This compound derivatives are synthesized through various methods, including electrophilic fluorination and modification of existing pyrazolo[1,5-A]pyrimidine frameworks. The structural modifications often aim to enhance selectivity and potency against specific biological targets, such as kinases involved in cancer progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. Notably, these compounds have shown significant growth inhibition across various cancer cell lines:

CompoundCell LineGrowth Inhibition (%)
6dRFX 39384.17
6pHOP-9271.8
6tNCI-H46066.12
6sSNB-7569.53
6aACHN66.02

These results indicate that certain derivatives exhibit remarkable efficacy against renal and lung carcinoma cell lines, making them promising candidates for further development as anticancer therapeutics .

The mechanism of action for these compounds typically involves the inhibition of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA). For instance, molecular docking studies revealed that compounds like 6t bind effectively to the active sites of CDK2 and TRKA, mimicking established inhibitors such as milciclib and repotrectinib .

In cell cycle studies, compounds such as 6s and 6t were shown to induce G0–G1 phase arrest in treated cancer cells, leading to decreased cell proliferation. This was evidenced by a significant increase in the G0–G1 population from 57.08% (control) to approximately 84.36% (compound 6s) after treatment .

Antimicrobial Activity

In addition to anticancer properties, some derivatives of pyrazolo[1,5-A]pyrimidine have demonstrated antimicrobial activity . For example, certain compounds were evaluated for their ability to inhibit RNA polymerase, showcasing promising results against bacterial strains. The most potent compounds exhibited higher inhibitory activity compared to standard antibiotics like rifampicin .

Case Studies

Several case studies have provided insights into the biological activities of this compound:

  • Anticancer Efficacy : A study reported that compound 11h exhibited a growth inhibition rate of 71% at a concentration of 10 µM against TGF-β receptor II, indicating its potential as a therapeutic agent in cancer treatment .
  • Antibiofilm Activity : Research on fluorinated pyrimidines revealed that they can disrupt biofilm formation in Escherichia coli by impairing de novo pyrimidine synthesis pathways, suggesting additional applications in combating bacterial infections .

Q & A

Q. Table 1: Synthesis Optimization Strategies

MethodKey Conditions/ReagentsImpactReferences
Microwave-assistedReduced time, solvent control20–30% yield improvement
Ultrasound + KHSO₄Aqueous media, 50–60°C>90% regioselectivity
Catalytic cyclocondensationβ-dicarbonyl compounds70–85% isolated yield

Basic: What characterization techniques are essential for confirming the structure of fluorinated pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
Critical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm fluorine substitution patterns and regiochemistry (e.g., 6-fluoro vs. 7-fluoro isomers) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, particularly for fluorinated derivatives .
  • X-ray crystallography : Resolves ambiguous regiochemistry, as demonstrated for 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine .
  • IR spectroscopy : Identifies functional groups like hydroxyl or ester moieties in derivatives such as ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate .

Advanced: How can site-selective cross-coupling reactions functionalize this compound at specific positions?

Answer:

  • Dibromopyrazolo precursors : Start with 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate. Use palladium-catalyzed Suzuki-Miyaura coupling for aryl/alkynyl groups at position 2, followed by Sonogashira coupling at position 6 .
  • Regioselective control : Steric and electronic effects dictate reactivity. For example, position 2 reacts preferentially with bulky arylboronic acids, while position 6 accommodates alkynyl groups .
  • Computational validation : DFT calculations predict reactive sites, aligning with experimental outcomes (e.g., 2-alkynyl-6-aryl derivatives) .

Advanced: What computational approaches predict the pharmacokinetic properties of this compound derivatives?

Answer:

  • ADMET prediction : Tools like SwissADME or ADMETLab² estimate blood-brain barrier (BBB) penetration, CYP450 inhibition, and solubility. For example, derivatives with logP < 3.5 show improved BBB permeability .
  • Molecular docking : Models binding affinity to targets like kinases or receptors (e.g., 6-fluoro derivatives inhibiting CDK2 with ΔG = -9.2 kcal/mol) .
  • QSAR modeling : Correlates substituent effects (e.g., fluorine at position 6) with bioactivity, guiding structural optimization .

Advanced: How do researchers address discrepancies between in vitro and in vivo biological activities of fluorinated pyrazolo[1,5-a]pyrimidines?

Answer:

  • Metabolic stability assays : Liver microsome studies identify rapid degradation pathways (e.g., ester hydrolysis in ethyl carboxylate derivatives) .
  • Biodistribution studies : Radiolabeled derivatives (e.g., ¹⁸F-labeled compounds) track tumor uptake vs. off-target accumulation in murine models .
  • Formulation adjustments : Liposomal encapsulation or PEGylation improves bioavailability for derivatives with poor aqueous solubility .

Basic: What are common challenges in achieving regioselectivity during pyrazolo[1,5-a]pyrimidine ring formation?

Answer:

  • Competitive cyclization pathways : Use directing groups (e.g., methyl at position 5) to favor pyrazolo[1,5-a]pyrimidine over pyrazolo[3,4-d]pyrimidine isomers .
  • Catalytic solutions : KHSO₄ under ultrasound irradiation enforces regioselective cyclocondensation of β-dicarbonyl compounds .
  • Temperature modulation : Lower temperatures (0–5°C) suppress side reactions in fluorine-containing precursors .

Advanced: What strategies enhance the binding selectivity of this compound derivatives toward specific targets?

Answer:

  • Structural hybridization : Merge pyrazolo[1,5-a]pyrimidine with pharmacophores (e.g., 4-fluorobenzyl groups) to target viral proteases or kinases .
  • Fluorine scan : Systematic substitution at positions 5, 6, or 7 modulates electron-withdrawing effects and hydrogen-bonding capacity .
  • Crystal structure-guided design : Co-crystallization with targets (e.g., EGFR kinase) reveals key binding interactions for affinity optimization .

Basic: How do fluorination patterns influence the photophysical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores?

Answer:

  • Electron-withdrawing effects : Fluorine at position 6 redshifts emission maxima (e.g., λem = 450 nm vs. 420 nm for non-fluorinated analogs) .
  • Solvatochromism : Fluorinated derivatives exhibit polarity-dependent fluorescence, useful in bioimaging .
  • Substituent interplay : Hydroxyl groups at positions 5 and 7 enhance quantum yield (Φ = 0.45) in ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate .

Advanced: What methodologies correlate pyrazolo[1,5-a]pyrimidine derivative structures with enzymatic inhibitory activities?

Answer:

  • Kinase profiling panels : Screen derivatives against 100+ kinases to identify selectivity (e.g., IC₅₀ = 12 nM for CDK9 inhibition) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate structure-activity relationships .
  • Mutagenesis studies : Replace key residues (e.g., ATP-binding pocket lysines) to confirm binding mode hypotheses .

Advanced: How can researchers design derivatives with improved blood-brain barrier (BBB) penetration for neuropharmacology?

Answer:

  • logP optimization : Aim for 2.0–3.5 to balance solubility and membrane permeability (e.g., 6-fluoro-3-carboxamide derivatives) .
  • P-glycoprotein evasion : Remove hydrogen bond donors (e.g., replace hydroxyl with methoxy groups) .
  • In vivo PET imaging : Use ¹⁸F-labeled derivatives to quantify brain uptake in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.